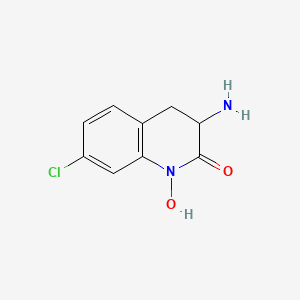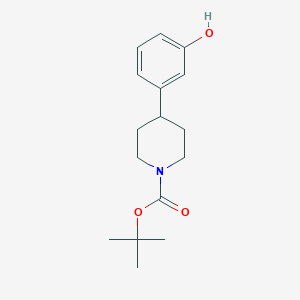amine](/img/structure/B13513782.png)
[2-(2,3-dihydro-1H-indol-1-yl)ethyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1H-indol-1-yl)ethylamine: is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)ethylamine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Indole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert indole derivatives into their reduced forms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products:
- Oxidized indole derivatives
- Reduced indole derivatives
- Substituted indole derivatives
Scientific Research Applications
Chemistry: Indole derivatives are used as building blocks in organic synthesis due to their versatile reactivity . Biology: They exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties . Medicine: Indole derivatives are used in the development of pharmaceuticals for treating diseases such as cancer and viral infections . Industry: They are used in the production of dyes, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)ethylamine involves its interaction with specific molecular targets and pathways. Indole derivatives can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Indole: The parent compound of indole derivatives.
Tryptophan: An essential amino acid containing an indole ring.
Indole-3-acetic acid: A plant hormone derived from indole.
Uniqueness: 2-(2,3-dihydro-1H-indol-1-yl)ethylamine is unique due to its specific structure, which imparts distinct biological and chemical properties compared to other indole derivatives .
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H16N2/c1-12-7-9-13-8-6-10-4-2-3-5-11(10)13/h2-5,12H,6-9H2,1H3 |
InChI Key |
BJKQSFDKXBILAH-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1CCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


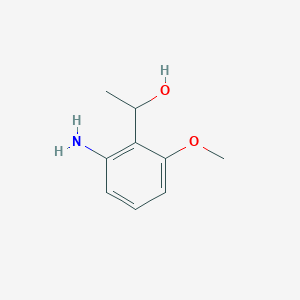
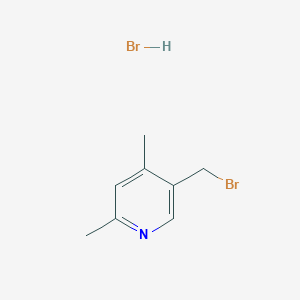
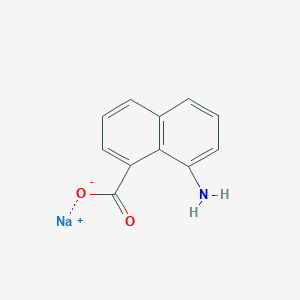
![9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13513719.png)
![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid](/img/structure/B13513726.png)

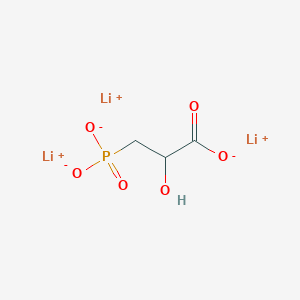
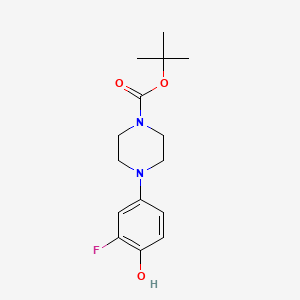
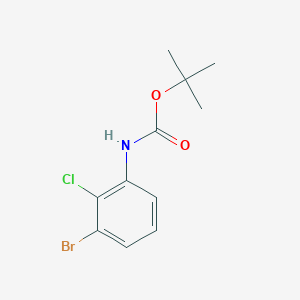


![rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13513768.png)
